molecular formula C12H10NNaO3 B2507350 Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate CAS No. 2413884-04-3

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2507350
CAS No.: 2413884-04-3
M. Wt: 239.206
InChI Key: MCEHIDXKRYDRSC-UHFFFAOYSA-N
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Description

Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a sodium ion, a methoxyphenyl group, and a pyrrole ring with a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methoxybenzaldehyde with pyrrole in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the pyrrole ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low to moderate temperatures.

    Substitution: Halogens, alkylating agents; conditions: solvents like dichloromethane or ethanol, temperatures ranging from 0°C to 50°C.

Scientific Research Applications

Chemistry: Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.

Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group and the pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Sodium;5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylate
  • Sodium;5-(2-methoxyphenyl)-1,2,4-triazole-3-carboxylate
  • Sodium;5-(2-methoxyphenyl)-1,3-oxazole-2-carboxylate

Comparison: Sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring, which imparts distinct chemical and biological properties compared to thiazole, triazole, and oxazole derivatives. The presence of the methoxyphenyl group further enhances its reactivity and potential applications. While similar compounds may share some properties, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.

Properties

IUPAC Name

sodium;5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3.Na/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15;/h2-7,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUQJWHLAQUMFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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